3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)-6-phenyl-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-7-9-22(10-8-12)18(25)15-16-17(24)19-14(11-23(16)21-20-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHNMCDIGFULTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a member of the triazolo-pyrazine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a triazolo ring fused to a pyrazinone structure, with a phenyl group and a piperidine moiety contributing to its biological properties.
Antitumor Activity
Research indicates that derivatives of triazolo-pyrazines exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways and exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. In vitro assays demonstrated that these compounds could induce apoptosis through caspase activation pathways .
Table 1: Summary of Antitumor Activity in Various Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[(4-methylpiperidin-1-yl)... | MCF-7 | 15.2 | Apoptosis via caspase activation |
| 3-(2,4-dihydroxyphenyl)... | MDA-MB-231 | 12.8 | ROS-mediated cell death |
| Pyrazole Derivative X | A549 (Lung Cancer) | 20.5 | Inhibition of EGFR signaling |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines and chemokines through modulation of NF-kB signaling pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease where excessive inflammation is detrimental .
Antiviral Activity
Triazolo-pyrazine derivatives have been investigated for their antiviral properties, particularly against HIV. Compounds similar to this compound have been identified as CCR5 antagonists, effectively blocking HIV entry into host cells. This mechanism highlights their potential as therapeutic agents in antiviral drug development .
Structure-Activity Relationships (SAR)
The biological activity of triazolo-pyrazine derivatives is significantly influenced by their chemical structure. Modifications in the piperidine ring or substitutions on the phenyl group can enhance potency and selectivity against specific targets. For example, increasing lipophilicity through alkyl substitutions can improve cellular uptake and bioavailability.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution on piperidine | Increased potency |
| Halogen substitution on phenyl | Enhanced selectivity |
| Hydroxyl groups | Improved solubility |
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of several triazolo-pyrazine derivatives against breast cancer cell lines. Among them, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior anticancer potential.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests its utility in treating inflammatory diseases.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exhibit anticancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, studies have shown that triazolo-pyrazinones can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. It may interact with neurotransmitter systems, possibly acting as an anxiolytic or antidepressant agent. Preliminary studies have indicated that modifications to the piperidine moiety can enhance the compound's affinity for certain receptors implicated in mood regulation .
3. Antimicrobial Properties
Some derivatives of triazolo-pyrazinones have demonstrated antimicrobial activity against various pathogens. The ability to modify the compound's structure allows for the optimization of its efficacy against bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Key reaction conditions such as temperature, solvent choice, and catalyst selection are crucial for optimizing yields and purity during synthesis .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of similar triazolo-pyrazinone derivatives in human cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, suggesting that these compounds could lead to the development of new anticancer agents .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological properties, researchers evaluated the effects of modified triazolo-pyrazinones on anxiety-like behaviors in rodent models. The findings indicated that certain derivatives exhibited anxiolytic effects comparable to established treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[1,5-a]pyrazinone scaffold is versatile, with modifications at positions 3 and 6 significantly influencing biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Substituent Bulk and Bioactivity : The target compound’s 4-methylpiperidinyl group introduces steric bulk and basicity, which may enhance blood-brain barrier penetration compared to pyrrolidine-based analogues (e.g., compound from ) .
- Aryl vs. Heteroaromatic Fusion: Thieno-fused triazolo[1,5-a]pyrimidines (e.g., ) exhibit superior anticancer activity over aryl-fused derivatives, suggesting that the target compound’s phenyl group at position 6 may limit potency in oncology applications .
Receptor Binding and Therapeutic Potential
- mGluR2 Modulation: Dihydropyrazolo[1,5-a]pyrazinones (e.g., ) act as negative allosteric modulators (NAMs) of mGluR2 receptors. The target compound’s triazolo core and piperidinyl substituent may offer distinct binding kinetics compared to these derivatives, though direct receptor data are lacking .
- TGF-β Inhibition: Pyrazolo[1,5-a]pyrazinone derivatives with pyridinyl substituents (e.g., ) inhibit TGF-β receptor kinase. The target compound’s phenyl group may reduce affinity for this target compared to pyridinyl-containing analogues .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis involves stepwise chemical transformations starting from accessible intermediates. For example:
- Step 1 : Formation of the triazolo-pyrazine core via cyclization of precursors (e.g., 2-ethynylpyridine with azides under copper catalysis, as seen in analogous triazolopyridine syntheses) .
- Step 2 : Introduction of the 4-methylpiperidin-1-yl carbonyl group using coupling reagents like EDC/HOBt in anhydrous DMF .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization from ethanol .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
Q. What solvents are optimal for solubility studies?
Preliminary solubility data for analogous triazolopyrazines suggest:
- High solubility : DMSO, DMF (>50 mg/mL).
- Moderate solubility : Ethanol, dichloromethane (10–20 mg/mL).
- Low solubility : Water, hexane (<1 mg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolo-pyrazine core?
Key factors include:
Q. What computational methods predict the compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) against target enzymes like 14-α-demethylase (PDB:3LD6) can model antifungal potential. Focus on:
- Binding affinity : Triazole and pyrazine moieties interact with heme iron in cytochrome P450 enzymes .
- ADMET properties : SwissADME predicts moderate BBB permeability (TPSA ~90 Ų) and CYP3A4 inhibition risk .
Q. How do functional groups influence stability under physiological conditions?
- Triazole ring : Stable at pH 4–8 but prone to oxidation under strong acidic/alkaline conditions.
- Piperidinyl carbonyl : Hydrolysis-resistant due to steric hindrance from the methyl group .
- Phenyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .
Methodological Guidance
Q. What experimental designs validate the compound’s biological activity?
- In vitro assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
